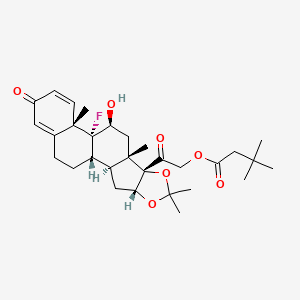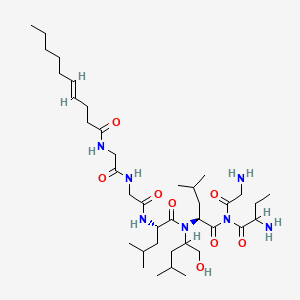
Acide sapénique
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: : cis-6-Hexadecenoic acid is used as a model compound to study the behavior of monounsaturated fatty acids in various chemical reactions .
Biology: : It plays a significant role in the innate immune system of the skin, exhibiting selective antibacterial activity against pathogens like Staphylococcus aureus .
Medicine: : The compound’s antimicrobial properties make it a potential candidate for treating skin infections and conditions such as atopic dermatitis .
Industry: : cis-6-Hexadecenoic acid is explored for its use in cosmetic products, particularly for its antimicrobial properties and potential to reduce the need for synthetic preservatives .
Mécanisme D'action
Target of Action
Sapienic acid, also known as cis-6-Hexadecenoic acid, is a major component of human sebum . It is produced by the enzyme fatty acid desaturase 2 (FADS2) . The primary targets of sapienic acid are the microbial pathogens present on the skin, particularly Staphylococcus aureus .
Mode of Action
Sapienic acid has potent antimicrobial activity . It interacts with microbial pathogens on the skin, inhibiting their growth and survival . This interaction results in a disruption of the pathogen’s metabolism and transport, leading to its eventual death .
Biochemical Pathways
The biosynthesis of sapienic acid involves the delta-6-desaturation of palmitic acid . In other tissues, linoleic acid is the target for delta 6 desaturase, but linoleic acid is degraded in sebaceous cells, allowing the enzyme to desaturate palmitic to sapienic acid .
Analyse Biochimique
Biochemical Properties
Sapienic acid is synthesized through the delta-6 desaturation of palmitic acid by the enzyme fatty acid desaturase 2 (FADS2). This process is unique to sebaceous glands in human skin, where linoleic acid is degraded, allowing FADS2 to desaturate palmitic acid to sapienic acid . Sapienic acid interacts with various biomolecules, including enzymes and proteins. It has potent antibacterial activity against pathogens like Staphylococcus aureus, making it a critical component of the skin’s innate immune system . Additionally, sapienic acid influences calcium influx into keratinocytes, affecting epidermal differentiation .
Cellular Effects
Sapienic acid significantly impacts various cell types and cellular processes. In breast cancer cell lines, sapienic acid influences membrane plasticity and protein signaling, particularly affecting the expression and phosphorylation of key signaling molecules such as the epithelial growth factor receptor (EGFR), mammalian target of rapamycin (mTOR), and protein kinase B (AKT) . This compound also modulates host-microbe interactions, demonstrating selective antimicrobial activity against Staphylococcus aureus . Deficient production of sapienic acid is associated with conditions like atopic dermatitis, highlighting its role in maintaining skin health .
Molecular Mechanism
At the molecular level, sapienic acid exerts its effects through several mechanisms. It disrupts membrane integrity and increases membrane fluidity, which can inhibit the electron transport chain in pathogens like Staphylococcus aureus . The biosynthesis of sapienic acid involves the delta-6 desaturation of palmitic acid, a process facilitated by the enzyme FADS2 . This compound also functions as a first-line component of the innate immune system at the cutaneous surface, providing antimicrobial protection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sapienic acid can vary over time. Studies have shown that sapienic acid is relatively stable and maintains its antimicrobial properties over extended periods . Its stability and efficacy can be influenced by environmental factors such as pH and temperature. Long-term studies have indicated that topical application of sapienic acid can reduce bacterial load and improve symptoms in conditions like atopic dermatitis .
Dosage Effects in Animal Models
The effects of sapienic acid in animal models vary with dosage. At lower concentrations, sapienic acid exhibits beneficial effects, such as antimicrobial activity and modulation of immune responses . At higher doses, it may cause adverse effects, including disruption of membrane integrity and inhibition of cellular respiration . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Sapienic acid is involved in several metabolic pathways. It is synthesized from palmitic acid through the action of FADS2 . In sebaceous glands, sapienic acid can be further metabolized to sebaleic acid, a two-carbon extension product . This metabolic pathway is unique to human sebaceous glands and plays a critical role in maintaining skin health and homeostasis .
Transport and Distribution
Within cells and tissues, sapienic acid is transported and distributed through various mechanisms. It is a major component of sebum, which is secreted by sebaceous glands to cover the skin surface . Sapienic acid interacts with transporters and binding proteins that facilitate its distribution and localization within the skin . Its presence in sebum helps maintain the skin’s barrier function and provides antimicrobial protection .
Subcellular Localization
Sapienic acid is primarily localized in the sebaceous glands and the skin surface . It is directed to these specific compartments through targeting signals and post-translational modifications that ensure its proper localization and function . The high concentration of sapienic acid in human sebum underscores its importance in skin physiology and innate immunity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction :
Réaction de Wittig : Une méthode consiste à faire réagir un sel de triphénylphosphonium avec du décane ou un aldéhyde dans une réaction de Wittig, suivie de la saponification de l'ester formé.
Procédé microbien : Une autre approche utilise une souche mutante de Rhodococcus sp.
Méthodes de production industrielle :
Analyse Des Réactions Chimiques
Types de réactions :
Réactifs et conditions courantes :
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Agents réducteurs : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Catalyseurs : Des catalyseurs comme le palladium sur carbone (Pd/C) peuvent faciliter les réactions d'hydrogénation.
Principaux produits :
Produits d'oxydation : L'oxydation peut produire des acides hydroxy et d'autres dérivés oxydés.
Produits de réduction : La réduction donne généralement des acides gras saturés.
Produits de substitution : Les réactions de substitution peuvent donner lieu à divers acides gras fonctionnalisés.
Applications de la recherche scientifique
Chimie : : L'acide cis-6-hexadécénoïque est utilisé comme composé modèle pour étudier le comportement des acides gras monoinsaturés dans diverses réactions chimiques .
Biologie : : Il joue un rôle important dans le système immunitaire inné de la peau, présentant une activité antibactérienne sélective contre des pathogènes comme Staphylococcus aureus .
Médecine : : Les propriétés antimicrobiennes du composé en font un candidat potentiel pour le traitement des infections cutanées et des affections telles que la dermatite atopique .
Industrie : : L'acide cis-6-hexadécénoïque est étudié pour son utilisation dans les produits cosmétiques, en particulier pour ses propriétés antimicrobiennes et son potentiel pour réduire le besoin de conservateurs synthétiques .
Mécanisme d'action
L'acide cis-6-hexadécénoïque exerce ses effets en perturbant l'intégrité de la membrane des bactéries, en augmentant la fluidité de la membrane et en inhibant la chaîne de transport des électrons . Cela conduit à la perturbation de la force proton-motrice et finalement à la mort des cellules bactériennes . L'activité sélective du composé contre certains pathogènes est attribuée à sa structure unique et à son interaction avec les membranes microbiennes .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide palmitoléique : Un autre acide gras monoinsaturé avec une double liaison au neuvième atome de carbone.
Acide oléique : Un acide gras monoinsaturé avec une double liaison au neuvième atome de carbone, couramment trouvé dans l'huile d'olive.
Acide sébaléique : Un acide gras propre au sébum humain, formé de l'acide sapiénique par l'addition d'une double liaison et l'extension de deux carbones.
Unicité : : L'acide cis-6-hexadécénoïque est unique en raison de sa position spécifique de double liaison et de son rôle important dans la défense antimicrobienne de la peau humaine . Contrairement aux autres acides gras, il se trouve principalement dans le sébum humain et présente une activité antibactérienne sélective .
Propriétés
IUPAC Name |
(Z)-hexadec-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-11H,2-9,12-15H2,1H3,(H,17,18)/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNVXFKZMRGJPM-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904584 | |
| Record name | Sapienic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17004-51-2 | |
| Record name | Sapienic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17004-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sapienic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017004512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sapienic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAPIENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6460S1EJ28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt](/img/structure/B1681363.png)
![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B1681365.png)

![1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681368.png)
![(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1681369.png)




